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molecular formula C10H18N2O3 B8798285 tert-Butyl (2-oxopiperidin-1-yl)carbamate CAS No. 1123192-34-6

tert-Butyl (2-oxopiperidin-1-yl)carbamate

Cat. No. B8798285
M. Wt: 214.26 g/mol
InChI Key: DENDVUHBILWVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935815B2

Procedure details

tert-Butyl (2-oxopiperidin-1-yl)carbamate (129 mg) was dissolved in a solution of 4 N hydrogen chloride in dioxane (2 ml), and the reaction solution was stirred at room temperature for one hour. The reaction solution was concentrated under reduced pressure to obtain 92 mg of the title compound. The property values of the compound are as follows.
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][N:3]1[NH:8]C(=O)OC(C)(C)C.[ClH:16]>O1CCOCC1>[ClH:16].[NH2:8][N:3]1[CH2:4][CH2:5][CH2:6][CH2:7][C:2]1=[O:1] |f:3.4|

Inputs

Step One
Name
Quantity
129 mg
Type
reactant
Smiles
O=C1N(CCCC1)NC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.NN1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 92 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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